REACTION_CXSMILES
|
[CH3:1][C:2](/[CH:4]=[N:5]/O)=O.[CH3:7][C:8]1([CH3:16])[CH2:13][C:12](=O)[CH2:11][C:10](=[O:15])[CH2:9]1>OC(C)=O.O.[Zn]>[CH3:1][C:2]1[C:11]2[C:10](=[O:15])[CH2:9][C:8]([CH3:7])([CH3:16])[CH2:13][C:12]=2[NH:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)/C=N/O
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)=O)=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
OC(=O)C.O
|
Name
|
|
Quantity
|
14.95 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture then was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
partitioned between brine (300 mL) and dichloromethane (300 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate in dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The combined organic fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
triturated in ether-hexane (2:1) for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CNC=2CC(CC(C12)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |